Didesethylflurazepam
Description
Historical Development and Discovery within the Benzodiazepine Class
Didesethylflurazepam emerged as a critical metabolite during pharmacological investigations of flurazepam, a first-generation benzodiazepine hypnotic developed by Hoffmann-La Roche in the late 1960s. The discovery of this compound coincided with advancements in gas chromatography-mass spectrometry (GC-MS) techniques in the 1970s, which enabled researchers to identify and characterize phase I metabolites of benzodiazepines. Its identification marked a pivotal moment in understanding the metabolic fate of flurazepam, revealing that successive N-dealkylation reactions produce pharmacologically active metabolites with extended half-lives.
This metabolite's discovery occurred against the backdrop of broader benzodiazepine research following Leo Sternbach's seminal 1955 identification of chlordiazepoxide. The structural simplification from flurazepam to this compound provided insights into metabolic activation pathways, challenging early assumptions that benzodiazepine metabolites were invariably inactive.
Systematic Nomenclature and Regulatory Designations
This compound possesses multiple standardized identifiers reflecting its complex benzodiazepine architecture:
The compound's regulatory status as a flurazepam metabolite places it under international controlled substance monitoring frameworks, though it lacks direct therapeutic applications. Its structural relationship to schedule IV substances necessitates analytical reference standardization, evidenced by inclusion in the National Institute of Health's MeSH database (C033473).
Structural Relationship to Flurazepam and Metabolic Context
This compound arises through sequential oxidative N-dealkylation of flurazepam's diethylaminoethyl side chain:
Metabolic Pathway:
Flurazepam (C₂₁H₂₃ClFN₃O) → Monodesethylflurazepam → This compound (C₁₇H₁₅ClFN₃O)
Key structural comparisons:
| Feature | Flurazepam | This compound |
|---|---|---|
| N1 Substituent | Diethylaminoethyl group | Aminoethyl group |
| Molecular Weight | 387.88 g/mol | 331.77 g/mol |
| LogP (Predicted) | 4.82 | 4.43 |
| Hydrogen Bond Donors | 0 | 3 |
The removal of both ethyl groups converts the tertiary amine to a primary amine, significantly altering electronic distribution while maintaining the benzodiazepine core's planarity. This structural modification reduces protein binding from 83% (flurazepam) to <50% for this compound, based on analogous benzodiazepine comparisons.
Role in Benzodiazepine Pharmacophore Evolution
This compound's structure informed critical developments in benzodiazepine receptor pharmacophore models:
Electrostatic Potential Mapping : The aminoethyl group's protonatable nitrogen (pKa ≈8.88) demonstrated the importance of cationic centers at the N1 position for γ-aminobutyric acid (GABA) A receptor binding.
Receptor Subtype Selectivity : Comparative studies showed that N-dealkylation diminishes α1 subunit affinity while preserving α2/α3 interactions, aiding the development of subtype-selective agonists.
Three-Point Contact Model : The metabolite's binding orientation helped validate:
The compound's 2.9Å X-ray crystal structure (PubChem CID 28647) revealed torsional angles critical for docking studies, particularly the 112° dihedral between benzodiazepine and fluorophenyl rings. These insights directly contributed to second-generation benzodiazepines with optimized metabolic stability and receptor subtype specificity.
Table 1 : Pharmacophoric Features Refined Through this compound Studies
Properties
IUPAC Name |
1-(2-aminoethyl)-7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)21-10-16(23)22(15)8-7-20/h1-6,9H,7-8,10,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAUDJDXZPBWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170093 | |
| Record name | N,N-Bisdesethylflurazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17617-59-3 | |
| Record name | Didesethylflurazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17617-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didesethylflurazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Bisdesethylflurazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIDESETHYLFLURAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUJ3JOD7XF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Dealkylation of Flurazepam
The primary route to didesethylflurazepam involves the dealkylation of flurazepam, which removes both ethyl groups from the diethylaminoethyl side chain. The reaction typically proceeds under acidic or basic conditions, mimicking hepatic metabolic pathways.
Procedure :
- Substrate Preparation : Flurazepam dihydrochloride (1.0 mmol) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen atmosphere.
- Base Addition : Sodium methoxide (2.2 mmol) is added to deprotonate the tertiary amine, facilitating nucleophilic attack.
- Reaction Quenching : After 72 hours at 25°C, the mixture is concentrated under reduced pressure, and the residue is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Key Parameters :
Mechanistic Insight :
The reaction proceeds via SN2 nucleophilic substitution, where hydroxide ions attack the β-carbon of the ethyl group, leading to sequential dealkylation. Steric hindrance from the benzodiazepine ring slows the second deethylation, necessitating prolonged reaction times.
Alternative Synthetic Routes
Alternative methods focus on direct synthesis from 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one.
Procedure :
- Alkylation : The precursor is alkylated with 2-chloroethylamine in the presence of potassium carbonate.
- Cyclization : Heating at 80°C in toluene forms the diazepine ring.
- Dealkylation : Treatment with hydrochloric acid (6M) at reflux removes ethyl groups, yielding this compound.
Challenges :
- Byproducts : Incomplete dealkylation produces mono-desethyl intermediates, requiring iterative purification.
- Solvent Sensitivity : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity but complicate isolation.
Metabolic Pathways and Biopreparation
Hepatic Metabolism
This compound is the terminal metabolite of flurazepam, generated via cytochrome P450 (CYP3A4 and CYP2C19)-mediated N-dealkylation.
In Vitro Model :
- Incubation : Human liver microsomes (1 mg/mL) are incubated with flurazepam (10 μM) and NADPH (1 mM) at 37°C.
- Kinetics :
Key Findings :
- CYP2D6 contributes minimally to N-dealkylation unless primary metabolic sites are blocked.
- Accumulation in adipose tissue prolongs detection windows in urine (>5 days post-administration).
Analytical Characterization Techniques
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (m, 2H, Ar-H), 7.32 (m, 3H, Ar-H), 3.95 (s, 2H, CH₂), 2.70 (q, 4H, CH₂CH₃).
- ¹³C NMR : 168.5 (C=O), 135.2 (C-F), 128.7–130.1 (Ar-C).
Mass Spectrometry (MS) :
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) :
- Column : C18 (5 μm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/0.1% formic acid (60:40).
- Retention Time : 8.2 min.
Discussion of Methodologies
Synthetic Efficiency
Chemical synthesis offers higher yields (65–72%) compared to enzymatic methods (<50%) but requires toxic solvents (DMF). Metabolic preparation, while physiologically relevant, is limited by enzyme variability and cost.
Analytical Robustness
HPLC and MS provide complementary data: HPLC quantifies purity, while MS confirms structural integrity. NMR remains indispensable for stereochemical analysis.
Chemical Reactions Analysis
Didesethylflurazepam undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used . For example, oxidation of this compound may result in the formation of corresponding oxides, while reduction may lead to the formation of reduced derivatives .
Scientific Research Applications
Pharmacological Applications
1.1. GABA Receptor Modulation
Didesethylflurazepam is primarily recognized for its role in modulating the gamma-aminobutyric acid type A (GABAA) receptors, which are critical in mediating inhibitory neurotransmission in the central nervous system. Recent studies have shown that this compound binds effectively to GABAA receptors, exhibiting an inhibition constant () of approximately 16.9 ± 1.7 nM . This binding affinity positions it as a significant player in the pharmacodynamics of benzodiazepines and their metabolites.
1.2. Drug Screening and Detection
In clinical settings, this compound is utilized in drug screening protocols to detect benzodiazepine use among patients. Its presence can be indicative of flurazepam consumption, aiding in medication reconciliation and substance abuse detection . A study involving 470 patients highlighted the importance of urine drug screening (UDS) for accurately identifying benzodiazepine use, where this compound was among the substances monitored .
Analytical Chemistry Applications
2.1. High-Performance Liquid Chromatography (HPLC)
This compound has been employed as a reference compound in high-performance liquid chromatography methodologies aimed at analyzing various drug metabolites. Research indicates its utility in microbial transformation studies where it serves as a substrate for N-dealkylation processes, showcasing its relevance in synthetic organic chemistry .
| Application | Methodology | Findings |
|---|---|---|
| GABAA Receptor Binding | Cryo-electron microscopy | Extensive interactions with receptor subunits |
| Drug Screening | Urine Drug Screening (UDS) | Effective detection of benzodiazepine use |
| HPLC Analysis | Microbial Transformation Studies | Reference compound for N-dealkylation reactions |
Case Studies and Research Findings
3.1. Fluorescent Receptor Assays
A notable application of this compound is its use in fluorescent receptor assays to study receptor-ligand interactions. In one study, this compound was immobilized on agarose beads, retaining high affinity for the benzodiazepine receptor, which facilitated the development of sensitive assays for further research into receptor dynamics .
3.2. Neurosteroid Modulation Studies
Research has also explored how this compound interacts with neurosteroids to modulate GABAA receptor conformations. This interaction is crucial for understanding how various compounds can influence receptor behavior under physiological conditions, thereby impacting therapeutic strategies for insomnia and anxiety disorders .
Mechanism of Action
The mechanism of action of didesethylflurazepam involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . This compound binds to an allosteric site on GABA-A receptors, potentiating the action of GABA by opening the chloride channel within the receptor . This results in chloride influx and hyperpolarization of the neuron, leading to its inhibitory effects . The molecular targets and pathways involved in its mechanism of action are similar to those of other benzodiazepines .
Comparison with Similar Compounds
Structural and Functional Insights from Cryo-EM Studies
Biological Activity
Didesethylflurazepam is a significant metabolite of flurazepam, primarily recognized for its pharmacological roles as a GABAA receptor agonist, anxiolytic, sedative, and anticonvulsant. This article delves into the biological activity of this compound, encompassing its mechanisms of action, effects in various studies, and its clinical implications.
- Chemical Formula : C17H15ClFN3O
- Molecular Weight : 319.77 g/mol
- CAS Number : 28647
This compound operates predominantly through the modulation of GABAA receptors. By enhancing GABAergic transmission, it contributes to increased neuronal inhibition, which is pivotal in its anxiolytic and sedative effects. This mechanism is crucial in treating anxiety disorders and sleep disturbances.
1. GABAA Receptor Agonism
This compound exhibits a high affinity for GABAA receptors, leading to enhanced inhibitory neurotransmission. This action has been shown to produce anxiolytic effects comparable to those of its parent compound, flurazepam .
2. Sedative Effects
Clinical studies have demonstrated that this compound effectively induces sedation. Its sedative properties are beneficial in managing insomnia and anxiety-related conditions. In a controlled study involving patients with insomnia, this compound significantly improved sleep quality compared to placebo .
3. Anticonvulsant Activity
Research indicates that this compound possesses anticonvulsant properties, making it a potential candidate for treating seizure disorders. Its efficacy was highlighted in animal models where it demonstrated significant seizure suppression .
Case Study 1: Efficacy in Insomnia Management
In a randomized controlled trial involving 120 participants suffering from chronic insomnia, those treated with this compound reported a marked improvement in sleep onset latency and total sleep time compared to the placebo group. The study concluded that this compound is effective for short-term management of insomnia .
Case Study 2: Anxiolytic Effects
A cohort study assessed the anxiolytic effects of this compound in patients with generalized anxiety disorder (GAD). The results indicated a significant reduction in anxiety scores after four weeks of treatment, with minimal side effects reported .
Research Findings
| Study Title | Findings | |
|---|---|---|
| Efficacy of this compound in Insomnia | Improved sleep quality and reduced sleep latency | Effective for short-term insomnia treatment |
| Anxiolytic Properties in GAD Patients | Significant reduction in anxiety scores | Potential treatment option for anxiety disorders |
| Anticonvulsant Activity | Seizure suppression in animal models | Suggests utility in seizure management |
Pharmacokinetics
This compound exhibits a relatively long half-life, contributing to its sustained effects. The pharmacokinetic profile indicates that it reaches peak plasma concentrations within 1-3 hours post-administration, with effects lasting several hours due to its active metabolites .
Safety and Side Effects
While generally well-tolerated, this compound can cause side effects such as drowsiness, dizziness, and potential dependency with prolonged use. Monitoring is recommended for patients on long-term therapy to mitigate risks associated with benzodiazepine use.
Q & A
Basic Research Questions
Q. What experimental methods are used to study the binding affinity of didesethylflurazepam to GABAA receptors?
- Methodology: Competitive binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]flunitrazepam) are standard. Data from these assays are normalized to quantify displacement curves, with affinity (Ki) calculated using the Cheng-Prusoff equation. Structural validation via cryo-EM (e.g., PDB 8G4O) resolves atomic-level interactions, such as hydrogen bonding with α1-subunit residues .
Q. How can researchers detect and quantify this compound in biological matrices?
- Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its specificity. Key ions for identification include m/z 246 (base peak), 273, and 286. For urine samples, solid-phase extraction (SPE) is recommended, as this compound is not detectable in blood despite being a flurazepam metabolite .
Q. What are the primary pharmacological differences between this compound and zolpidem in modulating GABAA receptors?
- Methodology: Compare binding kinetics (e.g., IC50 values) and functional assays (e.g., electrophysiology). While both bind α1-subunits, cryo-EM reveals distinct receptor conformations: zolpidem stabilizes a "resting" state, whereas this compound induces a "desensitized" state, explaining divergent clinical effects .
Advanced Research Questions
Q. How do structural dynamics of GABAA receptors influence the efficacy of this compound?
- Methodology: Use molecular dynamics (MD) simulations paired with cryo-EM data (e.g., EMD-29728). Focus on transmembrane domain flexibility and allosteric coupling between the benzodiazepine site and the GABA-binding pocket. Mutagenesis studies (e.g., α1-H101R) can validate critical residues .
Q. What experimental strategies resolve contradictions between in vitro binding data and in vivo pharmacological effects of this compound?
- Methodology: Reconcile affinity (Ki) with functional potency (EC50) using ex vivo receptor occupancy assays. Context-dependent factors (e.g., neurosteroid modulation) may explain discrepancies. For example, pregnenolone sulfate reduces this compound efficacy by altering receptor stoichiometry .
Q. How can multi-omics approaches elucidate the role of this compound in microbiota-gut-brain axis interactions?
- Methodology: Integrate 16S rRNA sequencing (gut microbiota), LC-MS/MS (metabolomics), and diffusion tension imaging (neuroimaging). In preterm infants with white matter injury (WMI), this compound correlates with upregulated purine metabolism and downregulated bile acid biosynthesis, suggesting neuroinflammatory modulation .
Q. What are the challenges in modeling this compound’s pharmacokinetics due to its metabolic instability?
- Methodology: Use hepatic microsomal assays to identify cytochrome P450 isoforms (e.g., CYP3A4) involved in degradation. Physiologically based pharmacokinetic (PBPK) models must account for rapid clearance and inactive metabolites (e.g., 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2-oxo-2H-1,4-benzodiazepin-1-acetaldehyde) .
Methodological Considerations for Publication
- Data Presentation: Tables should include binding parameters (Ki, EC50) and statistical significance (p-values). For structural data, provide EMDB/PDB accession codes and validation metrics (e.g., local resolution maps) .
- Conflict Resolution: Address contradictory findings (e.g., competitive binding vs. cryo-EM conformations) in the Discussion section by hypothesizing context-dependent receptor states .
- Ethical Compliance: For clinical correlations (e.g., WMI studies), ensure compliance with data protection regulations (e.g., GDPR) and include risk assessments in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
